5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol
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Overview
Description
5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol is a heterocyclic compound that contains an imidazole ring substituted with phenyl and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenyl and isopropylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: These compounds share a similar phenyl substitution but differ in the core heterocyclic structure.
Imidazole derivatives: Compounds such as 2-phenylimidazole and 4,5-diphenylimidazole have structural similarities but differ in their substitution patterns and functional groups.
Uniqueness
5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol is unique due to the presence of both phenyl and isopropylphenyl groups, which confer distinct chemical and biological properties. Its thiol group also provides additional reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-phenyl-2-(4-propan-2-ylphenyl)-1H-imidazole-4-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12(2)13-8-10-15(11-9-13)17-19-16(18(21)20-17)14-6-4-3-5-7-14/h3-12,21H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJQFJCAOHCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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